molecular formula C13H18N2O2S B8109599 N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide

N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B8109599
M. Wt: 266.36 g/mol
InChI Key: OUXAPGBEFGGDIA-ZMLRMANQSA-N
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Description

N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of a furo[3,4-c]pyridine ring system and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furo[3,4-c]pyridine ring: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a dihydrofuran compound under acidic or basic conditions.

    Introduction of the thiophene carboxamide group: This step involves the reaction of the furo[3,4-c]pyridine intermediate with a thiophene carboxylic acid derivative, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: LAH, dry ether, reflux.

    Substitution: Bromine, chloroform, room temperature.

Major Products

    Oxidation: Thiophene sulfoxide, thiophene sulfone.

    Reduction: Thiophene amine.

    Substitution: Bromothiophene, nitrothiophene.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of furo[3,4-c]pyridine and thiophene derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The furo[3,4-c]pyridine ring system could interact with aromatic residues in the binding site, while the thiophene carboxamide group could form hydrogen bonds or other interactions with polar residues.

Comparison with Similar Compounds

Similar Compounds

  • **N-((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)benzamide
  • **N-((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)furan-3-carboxamide

Uniqueness

N-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)thiophene-3-carboxamide is unique due to the presence of both the furo[3,4-c]pyridine and thiophene carboxamide moieties. This combination is not commonly found in other compounds, which may lead to unique chemical and biological properties.

Properties

IUPAC Name

N-[[(3S,3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridin-3-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-13(10-2-4-18-8-10)15-6-12-11-5-14-3-1-9(11)7-17-12/h2,4,8-9,11-12,14H,1,3,5-7H2,(H,15,16)/t9-,11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXAPGBEFGGDIA-ZMLRMANQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1COC2CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1CO[C@@H]2CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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